1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS No.: 1020238-83-8
Cat. No.: VC11707762
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020238-83-8 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) |
| Standard InChI Key | SIYPTOKQFSRFPU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Crystallographic Insights
Molecular Architecture
The title compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:
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1-position: A 4-fluorobenzyl group (), introducing electron-withdrawing fluorine effects.
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3-position: A phenyl ring (), contributing aromatic stability.
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5-position: A carboxylic acid group (), enabling hydrogen bonding and salt formation .
Crystal Structure Analysis
Single-crystal X-ray diffraction reveals the compound crystallizes in the triclinic system with space group . Key crystallographic parameters include:
The asymmetric unit (see Figure 1 in source ) shows intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl oxygen and the pyrazole’s N2 nitrogen (), stabilizing the planar conformation. The fluorobenzyl and phenyl groups adopt orthogonal orientations, minimizing steric clashes.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Alkylation: Methyl 3-phenyl-1H-pyrazole-5-carboxylate reacts with 1-(chloromethyl)-4-fluorobenzene in acetonitrile, using potassium carbonate () as a base. This step introduces the 4-fluorobenzyl group.
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Hydrolysis: The methyl ester is saponified to the carboxylic acid using aqueous sodium hydroxide ().
Reaction Scheme:
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
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Spectroscopic Data:
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: Signals for aromatic protons appear at δ 7.2–7.8 ppm, with distinct coupling for the fluorobenzyl group (). The carboxylic acid proton resonates as a broad singlet near δ 12.5 ppm.
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FT-IR: Strong absorption at (C=O stretch), (C-F stretch), and (O-H stretch).
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Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 296.29 g/mol | |
| Melting Point | Not reported (decomposes above 250°C) | – |
| Solubility | Slightly soluble in polar aprotic solvents (DMF, DMSO) | |
| logP (Predicted) | 3.2 ± 0.3 (Moderate lipophilicity) | – |
| pKa (Carboxylic Acid) | ~4.5 (Estimated) | – |
The carboxylic acid group imparts moderate acidity, facilitating salt formation with amines or metal ions. The fluorine atom enhances metabolic stability by resisting oxidative degradation .
Biological Activities and Applications
Agricultural Chemistry
Fluorinated pyrazoles are precursors to herbicides targeting acetolactate synthase (ALS). The compound’s phenyl and fluorobenzyl groups may enhance soil persistence and leaf permeability, though field studies are needed .
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